HI-TOPK-032 - 487020-03-1

HI-TOPK-032

Catalog Number: EVT-269466
CAS Number: 487020-03-1
Molecular Formula: C20H11N5OS
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HI TOPK 032 is an inhibitor of lymphokine-activated killer T cell-originated protein kinase (TOPK), blocking phosphorylation of the substrate histone H2AX with an IC50 value of ~2 µM and providing complete inhibition at 5 µM. It also inhibits checkpoint kinase 1 (Chk1; IC50 = 9.6 µM). In addition, HI TOPK 032 inhibits MEK1, achieving 40% inhibition at 5 µM, but it does not alter the activities of ERK1, JNK1, or p38 MAPK at 2 µM. HI TOPK 032 decreases the growth of colon cancer and glioma initiating cells in vitro and suppresses tumor growth in vivo.
HI-TOPK-032 is a potent and selective TOPK inhibitor. In vitro, HI-TOPK-032 strongly suppressed TOPK kinase activity but had little effect on extracellular signal–regulated kinase 1 (ERK1), c-jun—NH2—kinase 1, or p38 kinase activities. HI-TOPK-032 also inhibited anchorage-dependent and -independent colon cancer cell growth by reducing ERK-RSK phosphorylation as well as increasing colon cancer cell apoptosis through regulation of the abundance of p53, cleaved caspase-7, and cleaved PARP. In vivo, administration of HI-TOPK-032 suppressed tumor growth in a colon cancer xenograft model. HI-TOPK-032 may be further developed as a potential therapeutic against colorectal cancer. The serine-threonine mitogen-activated protein kinase kinase family member T-LAK cell–originated protein kinase (TOPK/PBK) is heavily involved in tumor development, cancer growth, apoptosis, and inflammation ( Cancer Res; 72; 3060–8.).
Overview

HI-TOPK-032 is a novel compound identified as a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine-threonine kinase implicated in various cellular processes, including tumor development and apoptosis. This compound has gained attention due to its potential therapeutic applications in oncology, particularly in enhancing the efficacy of cancer treatments. HI-TOPK-032 demonstrates selective inhibition of TOPK activity while exhibiting minimal effects on other kinases, making it a promising candidate for further development in cancer therapy.

Source

HI-TOPK-032 was discovered through a systematic screening of drug candidates aimed at identifying specific inhibitors of TOPK. The compound was synthesized and evaluated in vitro for its inhibitory effects on TOPK kinase activity, which is crucial for various signaling pathways involved in cancer cell proliferation and survival .

Classification

HI-TOPK-032 belongs to the class of small molecule inhibitors targeting protein kinases. It is specifically classified as a selective inhibitor of TOPK, distinguishing itself from other kinase inhibitors by its targeted action and mechanism of action against tumor cells .

Synthesis Analysis

Methods

The synthesis of HI-TOPK-032 involves several chemical reactions that yield the final compound with high purity and potency. The detailed synthetic pathway includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various organic reactions.
  2. Reaction Conditions: Conditions such as temperature, solvents, and catalysts are optimized to enhance yield and minimize by-products.
  3. Purification: The crude product undergoes purification processes, including recrystallization or chromatography, to isolate HI-TOPK-032 in its active form .

Technical Details

The synthetic route typically involves multiple steps, including functional group transformations and cyclization reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

HI-TOPK-032 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₁N₃O
  • Molecular Weight: 241.26 g/mol

Data

The structural features include:

  • A phenanthridinone core that is crucial for binding to the active site of TOPK.
  • Specific substituents that enhance its selectivity and potency against TOPK compared to other kinases .
Chemical Reactions Analysis

Reactions

HI-TOPK-032 primarily acts through competitive inhibition of TOPK, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. Key reactions include:

  1. Inhibition of Phosphorylation: HI-TOPK-032 inhibits the phosphorylation of substrates by TOPK, thereby disrupting critical signaling cascades.
  2. Cell Growth Inhibition: In vitro studies demonstrate that treatment with HI-TOPK-032 leads to reduced growth rates in colon cancer cells by inducing apoptosis and altering cell cycle progression .

Technical Details

The compound's mechanism involves direct competition with ATP for binding at the active site of TOPK, which is essential for its enzymatic activity. Detailed kinetic studies have shown that HI-TOPK-032 exhibits a dose-dependent response in inhibiting TOPK activity .

Mechanism of Action

Process

The mechanism by which HI-TOPK-032 exerts its effects involves several key processes:

  1. Binding Affinity: The compound binds selectively to the ATP-binding site of TOPK, inhibiting its kinase activity.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of key substrates involved in tumor growth signaling pathways, such as extracellular signal-regulated kinase 1 (ERK1) and p53 .
  3. Induction of Apoptosis: By modulating these pathways, HI-TOPK-032 promotes apoptosis in cancer cells, enhancing therapeutic outcomes when used in combination with other treatments .

Data

In vivo studies have confirmed that administration of HI-TOPK-032 significantly reduces tumor growth in xenograft models, supporting its potential as an effective therapeutic agent against colorectal cancer .

Physical and Chemical Properties Analysis

Physical Properties

HI-TOPK-032 exhibits specific physical characteristics:

  • Appearance: Light yellow solid.
  • Solubility: Poorly soluble in water; soluble in dimethyl sulfoxide at concentrations up to 4 mg/mL.

Chemical Properties

Chemical properties include:

Comprehensive physicochemical characterization has been performed using techniques such as differential scanning calorimetry and scanning electron microscopy, confirming the compound's stability and purity .

Applications

Scientific Uses

HI-TOPK-032 has several potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a selective inhibitor of TOPK, it is being explored for use in treating various cancers, particularly colorectal cancer.
  2. Combination Treatments: Research indicates that HI-TOPK-032 may enhance the efficacy of existing cancer therapies, including immunotherapies like chimeric antigen receptor T-cell therapy .
  3. Biological Research: The compound serves as a valuable tool for studying the role of TOPK in cellular signaling pathways associated with cancer progression and apoptosis .

Properties

CAS Number

487020-03-1

Product Name

HI-TOPK-032

IUPAC Name

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide

Molecular Formula

C20H11N5OS

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26)

InChI Key

BCSBXWKRZUPFHW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

HI-TOPK-032
N-(12-cyanoindolizino(2,3-b)quinoxalin-2-yl)thiophene-2-carboxamide

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.